molecular formula C13H13N5OS B2987045 1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) CAS No. 338402-55-4

1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone)

Cat. No.: B2987045
CAS No.: 338402-55-4
M. Wt: 287.34
InChI Key: FFISKORZNOUWTB-WJDWOHSUSA-N
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Description

This compound belongs to the pyrazoledione class, characterized by a fused pyrazole-dione core (1H-pyrazole-4,5-dione) substituted with a 4,5-dihydrothiazole ring at position 1 and an N-phenylhydrazone group at position 2. Its synthesis likely involves cyclocondensation of hydrazine derivatives with carbonyl precursors, analogous to methods reported for structurally related pyrazolones .

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-phenyldiazenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-9-11(16-15-10-5-3-2-4-6-10)12(19)18(17-9)13-14-7-8-20-13/h2-6,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEPKNQLCRABFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NCCS2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) is a notable member of the pyrazole family, recognized for its diverse biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a pyrazole moiety, which is known for enhancing biological activity. The synthesis of such compounds typically involves the reaction of hydrazones with appropriate thiazole derivatives under specific conditions to yield the desired pyrazole derivatives.

Table 1: Chemical Structure

ComponentDescription
Thiazole Ring Contributes to antimicrobial and anticancer properties.
Pyrazole Ring Known for anti-inflammatory and analgesic activities.
Hydrazone Linkage Enhances reactivity and biological efficacy.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole and pyrazole derivatives. For instance, compounds containing the thiazole moiety have shown significant activity against various bacterial strains, including E. coli and Staphylococcus aureus.

  • Case Study : A study demonstrated that derivatives of 1H-pyrazole exhibited up to 93% inhibition against E. coli at concentrations as low as 10 µM, indicating strong antibacterial properties .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in several studies. Pyrazole derivatives are often compared to standard anti-inflammatory drugs like dexamethasone.

  • Research Findings : In vitro tests showed that certain pyrazole derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by up to 85% at a concentration of 10 µM, showcasing their potential as anti-inflammatory agents .

Anticancer Properties

The anticancer activity of thiazole-pyrazole compounds has garnered attention in recent years. Research indicates that these compounds can induce apoptosis in cancer cells.

  • Example : Compounds derived from this class have been tested against several cancer cell lines, including breast cancer and leukemia cells, demonstrating IC50 values comparable to established chemotherapeutics .

Antioxidant Activity

The antioxidant properties of these compounds are also noteworthy. They can scavenge free radicals, thereby protecting cells from oxidative stress.

  • Findings : Studies report that certain derivatives exhibit significant DPPH radical scavenging activity, suggesting their potential in mitigating oxidative damage .

The biological activities of 1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) are primarily attributed to:

  • Inhibition of Enzymatic Activity : Many pyrazoles inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Interference with Cell Signaling Pathways : These compounds can modulate signaling pathways involved in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Their antioxidant properties help in neutralizing ROS, which are implicated in various diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the combination of a dihydrothiazole and phenylhydrazone substituents. Comparisons with related compounds (Table 1) highlight the impact of substituents on properties:

Compound Substituents Molecular Weight Biological Activity Melting Point (°C) References
1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) Thiazolyl, N-phenylhydrazone 358.41 (calc.) Not reported Not reported
3-Methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone) (CAS 7625-02-7) Phenyl, N-phenylhydrazone 320.34 Not reported Not reported
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]hydrazone} Chlorophenyl-thiazolyl, chloro-trifluoromethylphenylhydrazone 483.84 Agricultural fungicide (inferred) Not reported
1-{4-Nitrophenyl}-3-methyl-1H-pyrazole-4,5-dione 4-({3-nitro-4-methylphenyl}hydrazone) (CAS 314759-34-7) Nitrophenyl, nitro-methylphenylhydrazone 382.33 Not reported 293–295
1,3,4-Thiadiazole derivatives (e.g., 2-[1-(5-methyl-1-(4-nitrophenyl)pyrazol-4-yl)ethylidene]hydrazines) Varied aryl and heteroaryl groups 300–400 (approx.) Antimicrobial (E. coli, B. mycoides) Not reported

Key Observations :

  • Thiazole vs.
  • Electron-Withdrawing Groups : Nitro and chloro substituents (e.g., in CAS 314759-34-7 and the chlorophenyl derivative ) increase molecular polarity, correlating with higher melting points (e.g., 293–295°C for the nitro analogue) .
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding : The N-phenylhydrazone group facilitates intramolecular hydrogen bonds (e.g., N–H⋯O), stabilizing tautomeric forms and influencing crystal packing. For example, in related pyrazolones, such interactions generate S(6) ring motifs and dimeric R₂²(8) motifs .
  • Crystallography : SHELX programs (e.g., SHELXL) have been widely used to resolve structures of similar compounds, confirming planar pyrazole rings and dihedral angles between aromatic systems (e.g., 14.36° in a methoxyphenyl analogue) .

Q & A

Basic: What are the key synthetic routes for preparing 1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-(N-phenylhydrazone)?

The compound is typically synthesized via condensation reactions. A common method involves reacting hydrazine derivatives with carbonyl-containing precursors in ethanol under reflux. For example, analogous pyrazoline derivatives are synthesized by condensing hydrazines (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with α,β-unsaturated ketones in ethanol, followed by crystallization . Optimizing stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (2–6 hours) is critical for yield improvement. Characterization via FT-IR and NMR is essential to confirm the hydrazone linkage and thiazole-pyrazole fusion .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. For instance, X-ray crystallography of structurally similar compounds reveals planar configurations of the pyrazole-thiazole core, while NMR may indicate dynamic behavior in solution due to restricted rotation around the hydrazone bond . To resolve contradictions:

  • Perform variable-temperature NMR to assess rotational barriers.
  • Compare computational models (DFT-optimized geometries) with experimental X-ray data to identify dominant conformers.
  • Use dynamic NMR simulations to correlate splitting patterns with energy barriers .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Assign signals based on coupling patterns (e.g., diastereotopic protons in the 4,5-dihydrothiazole ring) and substituent effects (e.g., deshielding of the pyrazole carbonyl at ~160–170 ppm) .
  • FT-IR : Confirm the presence of C=O (1650–1700 cm⁻¹) and N–H (3100–3300 cm⁻¹) stretches.
  • X-ray crystallography : Resolve stereochemical ambiguities and validate the tautomeric form (e.g., keto-enol equilibrium) .

Advanced: How can computational methods enhance reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict feasible synthetic routes and optimize conditions. For example:

  • Calculate activation energies for cyclization steps to identify optimal catalysts/solvents.
  • Use molecular docking to prioritize derivatives with high binding affinity to biological targets (e.g., enzymes implicated in anticancer activity).
  • Apply machine learning to analyze experimental datasets (e.g., yields, reaction times) and recommend condition adjustments .

Basic: What are the common challenges in purifying this compound, and how are they addressed?

Challenges include:

  • Low solubility : Recrystallization from DMF/EtOH (1:1) mixtures improves purity .
  • Hydrazone tautomerism : Use chromatographic techniques (e.g., silica gel TLC with ethyl acetate/hexane) to separate tautomers.
  • Byproducts from incomplete cyclization : Monitor reactions via LC-MS and employ gradient elution in HPLC purification .

Advanced: How can structure-activity relationships (SARs) be systematically explored for this compound’s pharmacological potential?

SAR studies require:

  • Synthetic diversification : Introduce substituents at the phenylhydrazone (e.g., electron-withdrawing groups at para positions) or thiazole ring (e.g., methyl vs. halogen substituents) .
  • Biological assays : Test derivatives against target proteins (e.g., kinases, DNA topoisomerases) using enzymatic inhibition assays or cell viability studies.
  • Data triangulation : Cross-reference bioactivity data with computational ADMET predictions and structural analogs (e.g., pyrazoline derivatives with known antitumor activity) .

Basic: What are the stability considerations for storing this compound?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the hydrazone moiety.
  • Moisture sensitivity : Use desiccants in storage containers to avoid hydrolysis of the thiazole ring.
  • Long-term stability : Monitor via periodic HPLC to detect decomposition products (e.g., free hydrazine or diketone fragments) .

Advanced: How can reaction scalability issues be mitigated in multi-step syntheses?

  • Flow chemistry : Implement continuous flow systems to improve heat/mass transfer during exothermic steps (e.g., cyclization).
  • Catalyst screening : Test heterogeneous catalysts (e.g., immobilized acids) to reduce purification steps.
  • Process analytical technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .

Basic: What are the documented biological activities of structurally related compounds?

Analogous pyrazoline-thiazole hybrids exhibit:

  • Anticancer activity : Inhibition of tubulin polymerization (IC₅₀ values in the µM range) .
  • Antimicrobial effects : Disruption of bacterial cell membranes (e.g., against S. aureus with MICs of 8–16 µg/mL) .
  • Antioxidant properties : Radical scavenging in DPPH assays (EC₅₀ ~20–50 µM) .

Advanced: How can mechanistic contradictions in proposed reaction pathways be resolved?

Contradictions often arise from competing intermediates (e.g., enol vs. keto tautomers). Strategies include:

  • Isotopic labeling : Use ¹⁵N-labeled hydrazines to track bond formation via 2D NMR.
  • Kinetic studies : Perform time-resolved experiments to identify rate-determining steps.
  • Computational validation : Compare potential energy surfaces of proposed mechanisms using DFT .

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